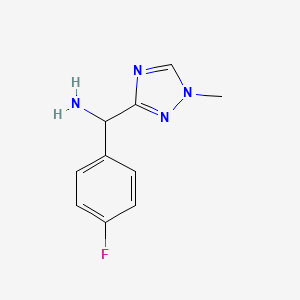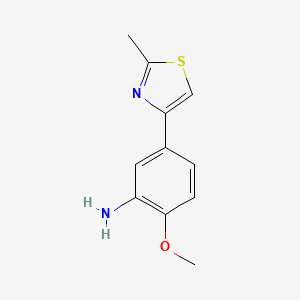![molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)
2-Methylthiazolo[5,4-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiazolo[5,4-b]pyridin-6-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[5,4-b]pyridin-6-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For example, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-b]pyridine compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo[5,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazonoyl halides, ethanol, and triethylamine . Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Scientific Research Applications
2-Methylthiazolo[5,4-b]pyridin-6-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methylthiazolo[5,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2-Methylthiazolo[5,4-b]pyridin-6-ol can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also feature a thiazole ring fused to a pyridine ring and exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to a thiazole ring and are known for their drug development applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol |
InChI |
InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3 |
InChI Key |
IRHCLNCLWHDIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


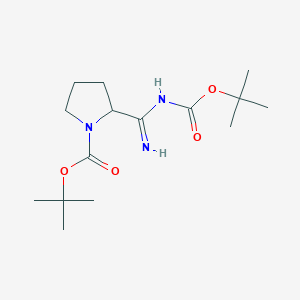
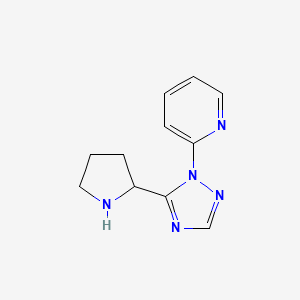
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)

![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)
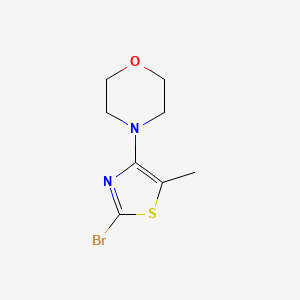



![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)

![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)
